molecular formula C20H24ClN3O2 B4789534 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4789534
M. Wt: 373.9 g/mol
InChI Key: RMPGOYCIIWWXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a pyridyl-substituted piperazine ring, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone typically involves multiple steps. One common approach is the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to introduce the butanone moiety. This is followed by the introduction of the pyridyl-substituted piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • (4-Chloro-2-methylphenoxy)acetic acid

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-butanone is unique due to its combination of a chlorinated phenoxy group, a pyridyl-substituted piperazine ring, and a butanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-3-18(26-16-7-8-17(21)15(2)14-16)20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-9,14,18H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPGOYCIIWWXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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